6-CHLORO-3-{5-[(NAPHTHALEN-1-YL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE
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Overview
Description
6-CHLORO-3-{5-[(NAPHTHALEN-1-YL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of thiadiazole derivatives. This particular compound features a chromen-2-one core, which is a common structural motif in various bioactive molecules .
Preparation Methods
The synthesis of 6-CHLORO-3-{5-[(NAPHTHALEN-1-YL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE typically involves multiple steps. One common synthetic route starts with the preparation of the 1,3,4-thiadiazole ring, which can be achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide . The chromen-2-one core is then introduced through a cyclization reaction involving appropriate starting materials. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
6-CHLORO-3-{5-[(NAPHTHALEN-1-YL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-CHLORO-3-{5-[(NAPHTHALEN-1-YL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE involves its interaction with various molecular targets. The thiadiazole ring allows the compound to cross cellular membranes and bind to specific proteins or enzymes, thereby modulating their activity . This interaction can lead to the inhibition of key pathways involved in cell growth and survival, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives, such as:
1,3,4-Thiadiazole-2-amine: Known for its antimicrobial properties.
5-(4-Methoxyphenyl)-1,3,4-thiadiazole-2-thiol: Exhibits significant anti-inflammatory activity.
2-(4-Chlorophenyl)-1,3,4-thiadiazole: Studied for its anticancer potential.
Compared to these compounds, 6-CHLORO-3-{5-[(NAPHTHALEN-1-YL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE stands out due to its unique combination of a chromen-2-one core and a thiadiazole ring, which may confer enhanced biological activity and specificity .
Properties
Molecular Formula |
C21H12ClN3O2S |
---|---|
Molecular Weight |
405.9g/mol |
IUPAC Name |
6-chloro-3-[5-(naphthalen-1-ylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one |
InChI |
InChI=1S/C21H12ClN3O2S/c22-14-8-9-18-13(10-14)11-16(20(26)27-18)19-24-25-21(28-19)23-17-7-3-5-12-4-1-2-6-15(12)17/h1-11H,(H,23,25) |
InChI Key |
MSGNVDOLBZZSKM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NN=C(S3)C4=CC5=C(C=CC(=C5)Cl)OC4=O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NN=C(S3)C4=CC5=C(C=CC(=C5)Cl)OC4=O |
Origin of Product |
United States |
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